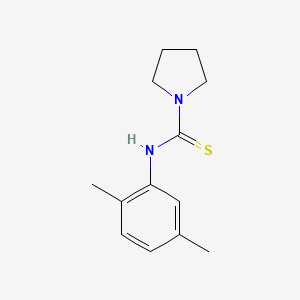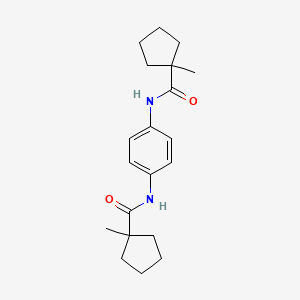![molecular formula C13H13ClN2OS B5886639 1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole, commonly known as CPDD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of CPDD is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. CPDD has been shown to inhibit the activity of COX-1 and COX-2, which are enzymes that play a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of pain and inflammation, and inhibiting their production can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPDD has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, CPDD has been shown to have antioxidant and neuroprotective effects. CPDD has also been shown to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system.
实验室实验的优点和局限性
One of the advantages of using CPDD in lab experiments is its well-characterized pharmacological properties. CPDD has been extensively studied and its mechanism of action is well understood, making it a reliable tool for researchers. However, one limitation of using CPDD is its potential toxicity. CPDD has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on CPDD. One area of interest is in the development of new pain medications. CPDD has shown promising analgesic properties, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current pain medications. Another area of interest is in the development of new cancer treatments. CPDD has been shown to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current cancer treatments. Finally, CPDD could be studied further to better understand its mechanism of action and its potential for use in other areas of research.
合成方法
The synthesis method of CPDD involves the reaction of 4-chlorothiophenol with acetylacetone and hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of CPDD as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.
科学研究应用
CPDD has been used in a variety of scientific research studies. One of the most prominent applications of CPDD is in the study of pain and inflammation. CPDD has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. CPDD has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAYUIVOWNDPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)
